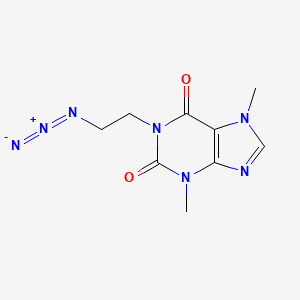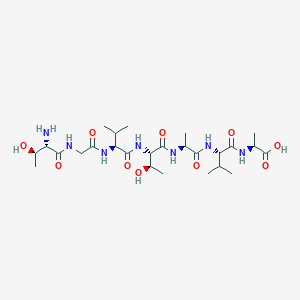
N~1~-(3,3-Diphenylpropyl)-N~2~-(4-methylpentan-2-yl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(3,3-Diphenylpropyl)-N~2~-(4-methylpentan-2-yl)ethane-1,2-diamine is a synthetic organic compound characterized by its unique structure, which includes a diphenylpropyl group and a methylpentan-2-yl group attached to an ethane-1,2-diamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,3-Diphenylpropyl)-N~2~-(4-methylpentan-2-yl)ethane-1,2-diamine typically involves multi-step organic reactions. One common method includes:
Formation of the Diphenylpropyl Intermediate: Starting with benzene and propylene, a Friedel-Crafts alkylation reaction can be used to form 3,3-diphenylpropyl chloride.
Formation of the Methylpentan-2-yl Intermediate: Using 4-methylpentan-2-ol, a dehydration reaction can produce 4-methylpent-2-ene, which can then be converted to 4-methylpentan-2-yl chloride via hydrochlorination.
Coupling Reaction: The two intermediates can be coupled with ethane-1,2-diamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-(3,3-Diphenylpropyl)-N~2~-(4-methylpentan-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding amides or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Aplicaciones Científicas De Investigación
Chemistry: Used as a ligand in coordination chemistry.
Biology: Potential use in studying enzyme interactions.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of N1-(3,3-Diphenylpropyl)-N~2~-(4-methylpentan-2-yl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
N~1~-(3,3-Diphenylpropyl)-N~2~-(4-methylpentan-2-yl)ethane-1,2-diamine: shares similarities with other diamine compounds such as ethylenediamine and hexamethylenediamine.
Unique Features: The presence of the diphenylpropyl and methylpentan-2-yl groups provides unique steric and electronic properties, distinguishing it from simpler diamines.
Highlighting Uniqueness
Steric Hindrance: The bulky groups attached to the ethane-1,2-diamine backbone can influence the compound’s reactivity and binding properties.
Electronic Effects: The phenyl groups can participate in π-π interactions, affecting the compound’s behavior in various chemical environments.
Propiedades
Número CAS |
627519-66-8 |
|---|---|
Fórmula molecular |
C23H34N2 |
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
N-(3,3-diphenylpropyl)-N'-(4-methylpentan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C23H34N2/c1-19(2)18-20(3)25-17-16-24-15-14-23(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-13,19-20,23-25H,14-18H2,1-3H3 |
Clave InChI |
SIUKXVDGWHKSDR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)NCCNCCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


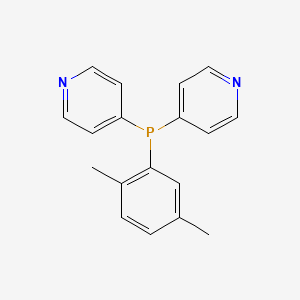
![2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethane-1-thiol](/img/structure/B12595191.png)
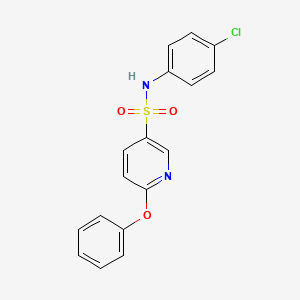


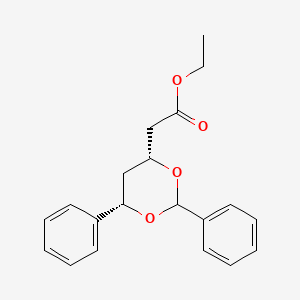
![2-[2-(4-Aminophenyl)ethenyl]-6-bromo-4H-1-benzopyran-4-one](/img/structure/B12595226.png)
![Acetamide,2-[[2-(tert-butyl)-4-quinazolinyl]thio]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B12595228.png)
![2-Butenamide,4-(dimethylamino)-N-[4-[[3,6-dioxo-4-(phenylmethoxy)-1,4-cyclohexadien-1-yl]amino]-7-ethoxy-6-quinazolinyl]-,(2E)-](/img/structure/B12595232.png)
![2-Hydroxy-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}benzamide](/img/structure/B12595233.png)
![2-Chloro-N-[2-fluoro-6-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B12595238.png)

